L-Aspartic acid, N-sulfo-
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Overview
Description
L-Aspartic acid, N-sulfo- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a sulfonic acid group attached to the nitrogen atom of the aspartic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-sulfo- typically involves the sulfonation of L-aspartic acid. One common method is the reaction of L-aspartic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of L-Aspartic acid, N-sulfo- often employs enzymatic methods due to their efficiency and selectivity. For example, genetically engineered strains of Escherichia coli can be used to produce L-aspartic acid, which is then sulfonated using chemical methods. This approach combines the advantages of biotechnological production with chemical synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-sulfo- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .
Scientific Research Applications
L-Aspartic acid, N-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes .
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-sulfo- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. This interaction can modulate enzymatic activity, influence metabolic pathways, and alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid: The parent compound, which lacks the sulfonic acid group.
D-Aspartic acid: An enantiomer of L-aspartic acid with different biological functions.
N-Acetyl-L-aspartic acid: A derivative with an acetyl group instead of a sulfonic acid group.
Uniqueness
L-Aspartic acid, N-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong ionic interactions, such as enzyme inhibition and protein modification .
Properties
Molecular Formula |
C4H7NO7S |
---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
(2S)-2-(sulfoamino)butanedioic acid |
InChI |
InChI=1S/C4H7NO7S/c6-3(7)1-2(4(8)9)5-13(10,11)12/h2,5H,1H2,(H,6,7)(H,8,9)(H,10,11,12)/t2-/m0/s1 |
InChI Key |
LWYJYUHXHRXFHU-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NS(=O)(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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